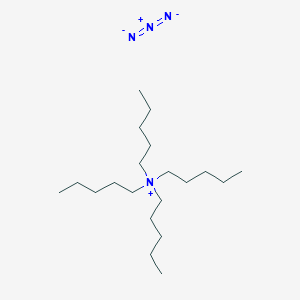

Tetrapentylammonium azide

Description

Properties

CAS No. |

113369-01-0 |

|---|---|

Molecular Formula |

C20H44N4 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

tetrapentylazanium;azide |

InChI |

InChI=1S/C20H44N.N3/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;1-3-2/h5-20H2,1-4H3;/q+1;-1 |

InChI Key |

HPMIQQKDFAVGTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[N-]=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Quaternary Ammonium Azide Salts

Strategic Approaches for the Preparation of Quaternary Ammonium (B1175870) Azides

The preparation of quaternary ammonium azides generally follows two main strategies: anion exchange procedures and direct salt metathesis.

Anion exchange is a common and effective method for synthesizing high-purity quaternary ammonium salts. This strategy involves replacing an existing anion in a starting quaternary ammonium salt with the desired azide (B81097) anion.

One prominent approach begins with a quaternary ammonium hydroxide (B78521), such as tetrapentylammonium (B98587) hydroxide. This compound is reacted with hydrazoic acid (HN₃) or, more commonly and safely, with an alkali metal azide like sodium azide (NaN₃) in an aqueous solution. researchgate.netbeilstein-journals.org The reaction with sodium azide and tetrabutylammonium (B224687) hydroxide, a close analog to the pentyl derivative, proceeds smoothly in water, often with a subsequent extraction step into an organic solvent like dichloromethane (B109758) to isolate the product. beilstein-journals.org

A second major anion exchange technique utilizes ion-exchange resins. In a typical setup, a solution of a quaternary ammonium halide (e.g., tetrapentylammonium bromide) is passed through a column containing a polymer resin loaded with the desired anion. google.com For azide synthesis, the resin would be in the azide form. More frequently, the halide salt is passed through a resin in the hydroxide form to generate the quaternary ammonium hydroxide in situ. This hydroxide solution is then neutralized with hydrazoic acid or reacted with sodium azide to yield the final product. google.com This resin-based method is advantageous for achieving high purity by avoiding large amounts of salt byproducts in the final solution. The preparation of ammonium azide from sodium azide using cationic resins demonstrates the efficacy of this ion-exchange procedure. researchgate.net

Direct salt metathesis, or double displacement, is another foundational route for synthesizing quaternary ammonium azides. This method involves the reaction of a quaternary ammonium halide with an inorganic azide salt. encyclopedia.pub For instance, tetrapentylammonium bromide would be reacted with sodium azide.

The reaction's success often hinges on the choice of solvent to drive the equilibrium toward the products. These reactions are frequently conducted in polar aprotic solvents like dimethylformamide (DMF), in which the quaternary ammonium salt and sodium azide are soluble, but the resulting inorganic halide byproduct (e.g., sodium bromide) is poorly soluble and precipitates out of the solution. beilstein-journals.org

A variation of this approach is phase-transfer catalysis (PTC), where the reaction occurs in a biphasic system, such as water and an organic solvent. The quaternary ammonium halide itself can act as a phase-transfer catalyst, facilitating the transfer of the azide anion from the aqueous phase to the organic phase where the reaction occurs. The synthesis of tetrabutylammonium azide has been demonstrated via ion-exchange reactions between sodium azide and tetrabutylammonium bromide in aqueous-organic biphasic systems.

Specific Synthesis Protocols for Tetrapentylammonium Azide

While specific protocols for this compound are less commonly published than for its tetrabutyl- counterpart, the synthetic principles are directly transferable. The optimization of these protocols is crucial for maximizing product yield and purity, and scalability must be considered for laboratory applications.

The synthesis of this compound requires careful optimization of several reaction parameters to achieve high yield and purity. Key variables include the choice of precursors, solvents, temperature, and reaction time. The quality of the final product is critical, as impurities can affect subsequent reactions. beilstein-journals.org

The product is often a hygroscopic solid, necessitating careful handling and storage under anhydrous conditions to prevent water contamination. researchgate.net Purity can be compromised by residual starting materials or solvents. For example, syntheses using DMF can result in product contaminated with the solvent, which is difficult to remove without causing decomposition. beilstein-journals.org Similarly, aqueous routes may yield a product that requires rigorous vacuum drying.

The table below outlines key parameters and their considerations in the synthesis of quaternary ammonium azides.

| Parameter | Options | Considerations for Optimization | Research Findings |

| Quaternary Ammonium Precursor | Halide (e.g., -Br, -Cl), Hydroxide (-OH) | Halides are often less expensive but require metathesis, which can leave salt byproducts. Hydroxides react cleanly but may be more costly and hygroscopic. | Synthesis from the hydroxide precursor and sodium azide in water/dichloromethane is a viable route. beilstein-journals.org Metathesis from the chloride salt in DMF is also effective but poses purification challenges. beilstein-journals.org |

| Azide Source | Sodium Azide (NaN₃), Trimethylsilyl Azide (TMSN₃) | NaN₃ is a common, inexpensive bulk chemical. TMSN₃ is used in specific applications, often under anhydrous conditions. | NaN₃ is widely used in both anion exchange and metathesis routes for preparing quaternary ammonium azides. researchgate.netbeilstein-journals.orgbeilstein-journals.org |

| Solvent System | Polar aprotic (DMF, Acetonitrile), Biphasic (Toluene/Water, CH₂Cl₂/Water), Alcohols | The solvent must solubilize reactants while ideally precipitating byproducts. Green solvents are increasingly preferred. Safety is a major concern; for example, sodium azide can form explosive diazidomethane with dichloromethane. phasetransfercatalysis.com | Toluene is noted as a suitable solvent for the synthesis and storage of tetrabutylammonium azide. researchgate.net DMF is effective but difficult to remove. beilstein-journals.org |

| Temperature | Room Temperature to Elevated Temperatures | Higher temperatures can increase reaction rates but may also lead to decomposition of the azide product. | Metathesis reactions are often heated (e.g., 50 °C in DMF). beilstein-journals.org Optimization studies for other azidation reactions show that temperature has a strong influence on reaction conversion. nih.gov |

| Reaction Time | Minutes to Several Hours | Time must be sufficient for complete conversion but minimized to prevent side reactions or product degradation. | Anion exchange with the hydroxide precursor can be complete in around 90 minutes at room temperature. beilstein-journals.org Metathesis reactions are often run for several hours or overnight. beilstein-journals.org |

Scaling the synthesis of this compound from the benchtop requires careful consideration of safety and process efficiency. The primary concern is the safe handling of azides. Sodium azide is toxic, and the potential in situ generation of hydrazoic acid, which is highly toxic and explosive, presents a significant risk. phasetransfercatalysis.com Furthermore, the choice of solvent is critical on a larger scale; chlorinated solvents like dichloromethane can react with azides to form dangerously explosive compounds. phasetransfercatalysis.com

Continuous-flow chemistry offers a modern solution to many of the safety and scalability challenges associated with hazardous reactions. nih.gov By conducting the synthesis in a microreactor or flow reactor, the reaction volume at any given moment is very small, which drastically reduces the risk associated with potential thermal runaways or explosions. This technology allows for the use of higher temperatures and pressures safely, often leading to significantly shorter reaction times and higher throughput compared to traditional batch processing. nih.gov This approach has been successfully used to improve the safety and efficiency of other chemical processes involving azides. nih.gov

Purification at scale also presents challenges. In salt metathesis routes, the removal of large quantities of precipitated inorganic salts requires effective filtration and washing, while the removal of high-boiling solvents like DMF becomes more difficult. Anion exchange methods, particularly those using resins, can simplify purification by trapping the unwanted anion, thus avoiding salt filtration steps.

Advancements in Green Synthesis Approaches for Azide-Containing Compounds

The principles of green chemistry are increasingly influencing the synthesis of azide compounds, aiming to reduce waste, use safer materials, and improve energy efficiency. chemrxiv.org Azides are considered important building blocks in green chemistry, particularly due to their use in atom-economical reactions like the Huisgen cycloaddition ("click chemistry"). baseclick.eu

Key advancements in the green synthesis of organic azides, which can be applied to quaternary ammonium azides, include:

Use of Greener Solvents: There is a significant effort to replace hazardous and environmentally damaging solvents like DMF and chlorinated hydrocarbons. Water is an ideal green solvent and has been used in the synthesis of 1,2,3-triazoles from azides. consensus.app Other benign alternatives include glycerol (B35011) and polyethylene (B3416737) glycol (PEG), the latter of which can act as both a solvent and a recyclable catalyst. consensus.appgoogle.com

Catalysis: The use of phase-transfer catalysis in a biphasic system can enhance reaction efficiency, reduce the need for harsh conditions, and simplify product isolation, aligning with green chemistry principles. smujo.id

Improved Safety and Efficiency: As discussed, continuous-flow technology represents a significant green advancement. It not only improves safety when handling hazardous azides but also enhances energy efficiency through better heat transfer and reduced reaction times. nih.gov The substitution of hazardous solvents like DMF with greener alternatives such as acetonitrile (B52724) has been demonstrated in flow chemistry systems. nih.gov

These green approaches are vital for developing synthetic routes to this compound that are not only efficient and high-yielding but also safer and more environmentally sustainable.

Elucidating Reaction Mechanisms and Reactivity Profiles of Azide Anions in Organic Synthesis

Nucleophilic Substitution Reactions with Azide (B81097) Anions

The azide anion (N₃⁻), provided by reagents such as tetrapentylammonium (B98587) azide, is a potent nucleophile widely utilized in organic synthesis for the introduction of the azido (B1232118) functional group. masterorganicchemistry.com Its efficacy is particularly notable in nucleophilic substitution reactions, where it can displace a leaving group on an sp³-hybridized carbon. uci.edu The use of quaternary ammonium (B1175870) salts like tetrapentylammonium azide is advantageous as it enhances the solubility of the azide anion in organic solvents, facilitating reactions with organic substrates under phase-transfer conditions.

Mechanistic Investigations of Alkyl Halide Azidation

The conversion of alkyl halides to alkyl azides is a fundamental transformation that typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. chegg.comlibretexts.org In this single-step process, the azide nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (e.g., a halide). libretexts.org This "backside attack" leads to a simultaneous bond formation between the nucleophile and the carbon, and bond cleavage between the carbon and the leaving group, resulting in an inversion of stereochemical configuration at the carbon center. libretexts.org

The rate of the Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. uci.edu Therefore, the reaction kinetics are described as second-order. uci.edu The reactivity of the alkyl halide is influenced by steric hindrance, following the general trend: methyl > primary > secondary > tertiary. uci.edu

Quaternary ammonium salts, such as this compound, serve as phase-transfer catalysts. They facilitate the transfer of the azide anion from an aqueous or solid phase into the organic phase where the alkyl halide substrate is dissolved. This is achieved through the formation of an ion pair between the lipophilic tetrapentylammonium cation and the azide anion, which is soluble in the organic medium, thereby increasing the effective concentration of the nucleophile and accelerating the reaction rate.

| Alkyl Bromide | Reaction Time (hours) | Yield of Alkyl Azide (%) |

|---|---|---|

| 1-Bromooctane | 1.5 | 99 |

| 1-Bromobutane | 2.0 | 97 |

| Benzyl (B1604629) Bromide | 0.5 | 98 |

| Cyclohexyl Bromide | 8.0 | 72a |

Oxidative α-Azidation of Carbonyl Substrates via Catalytic Quaternary Ammonium Systems

The α-azidation of carbonyl compounds is a valuable method for synthesizing α-azido ketones, which are important synthetic intermediates. Direct azidation is challenging as it requires the coupling of two nucleophilic species (an enolate and an azide). However, oxidative methods employing a catalytic quaternary ammonium system can achieve this transformation efficiently. beilstein-journals.orgresearchgate.net

In a system catalyzed by a quaternary ammonium iodide, the proposed mechanism involves the in-situ formation of a catalytically active ammonium hypoiodite (B1233010) species under oxidative conditions. beilstein-journals.org This species facilitates the α-iodination of the carbonyl compound's enol or enolate form. Subsequently, the phase-transfer properties of the quaternary ammonium cation (e.g., tetrapentylammonium) enable a nucleophilic substitution reaction where the azide anion displaces the iodide from the α-position. beilstein-journals.orgresearchgate.net This chemo- and enantioselective oxidative coupling has been successfully applied to various 1,3-dicarbonyl compounds. nih.gov

| Substrate | Product | Yield (%) |

|---|---|---|

| 1,3-Indandione | 2-Azido-1,3-indandione | 95 |

| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-azido-2-oxocyclopentanecarboxylate | 94 |

| Dimedone | 2-Azido-5,5-dimethyl-1,3-cyclohexanedione | 85 |

Cycloaddition Chemistry of Azides

Organic azides, which can be synthesized from precursors like this compound, are key participants in cycloaddition reactions, most notably the azide-alkyne Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction class forms the foundation of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad applicability. organic-chemistry.org

Mechanistic Pathways of Azide-Alkyne Cycloaddition (Click Chemistry)

The thermal Huisgen 1,3-dipolar cycloaddition involves the reaction of an azide (a 1,3-dipole) with an alkyne (a dipolarophile) to form a stable 1,2,3-triazole ring. wikipedia.orgthieme-connect.de This reaction is a concerted pericyclic process that proceeds through a cyclic transition state. thieme-connect.de However, the thermal reaction often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers when asymmetric alkynes are used, limiting its utility. wikipedia.orgorganic-chemistry.org Catalyzed versions of this reaction have been developed to overcome these limitations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, exhibiting a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.orgchempedia.info This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when terminal alkynes are used. nih.govinterchim.fr

The mechanism is not a concerted cycloaddition. Instead, it involves a stepwise pathway initiated by the coordination of the Cu(I) catalyst to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide intermediate. wikipedia.org The azide then coordinates to the copper center, followed by a cyclization step and subsequent protonolysis to release the triazole product and regenerate the Cu(I) catalyst. wikipedia.orgnih.gov The reaction is typically performed in aqueous conditions at room temperature, often using a mixture of a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ. wikipedia.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a metal catalyst, thus avoiding issues of catalyst toxicity in biological systems. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. thieme-connect.demagtech.com.cn

The mechanism of SPAAC is a Huisgen 1,3-dipolar cycloaddition, where the strained alkyne (dipolarophile) reacts with the azide (1,3-dipole) in a concerted, pericyclic fashion. thieme-connect.de The release of ring strain in the transition state significantly lowers the activation energy, allowing the reaction to proceed rapidly under physiological conditions. The reactivity can be tuned by modifying the structure of the cyclooctyne; for example, adding electron-withdrawing fluorine atoms can increase the reaction rate. nih.gov

| Feature | Thermal Huisgen Cycloaddition | CuAAC | SPAAC |

|---|---|---|---|

| Catalyst | None | Copper(I) | None (Strain-promoted) |

| Alkyne Type | Terminal or Internal | Terminal | Cyclic (strained) |

| Regioselectivity | Mixture of 1,4 and 1,5 isomers | Exclusively 1,4 isomer | Mixture, but often one dominates |

| Conditions | Elevated temperatures | Room temperature, aqueous solution | Physiological conditions |

| Bioorthogonality | No | Limited by copper toxicity | Yes |

Metal-Free Click Chemistry Variants

"Click chemistry" encompasses a class of reactions known for their high efficiency, reliability, and formation of a single, stable product. While the most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), concerns over the cytotoxicity of the copper catalyst have spurred the development of metal-free alternatives.

The primary metal-free variant involving azides is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn This reaction does not require an external catalyst; instead, it relies on the high ring strain of a modified cyclooctyne reagent to lower the activation energy of the cycloaddition with an azide. researchgate.net The driving force for the reaction is the release of this ring strain as the alkyne (the dipolarophile) reacts with the azide (the 1,3-dipole) to form a stable triazole product. researchgate.netnih.gov

The mechanism proceeds via a concerted [3+2] cycloaddition, where the azide, provided by a soluble source like this compound, reacts with a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). mdpi.com The large tetraalkylammonium cation ensures the solubility of the azide nucleophile in common organic solvents used for these transformations. The reaction is bioorthogonal, meaning it can proceed in complex chemical environments without interfering with native biological processes. magtech.com.cn This has made SPAAC an invaluable tool for bioconjugation, materials science, and live-cell imaging. mdpi.comnih.gov

Formation of Tetrazoles from Nitriles and Azide Sources

The synthesis of tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms, is a cornerstone of medicinal chemistry. The most direct and common method for their formation is the [3+2] cycloaddition of an azide anion with an organic nitrile. researchgate.net This transformation leverages the nucleophilicity of the azide and the electrophilicity of the nitrile carbon.

The mechanism is understood to proceed via a stepwise pathway rather than a concerted cycloaddition. nih.gov The reaction is often catalyzed by a Lewis acid, such as a Zinc(II) salt. nih.gov The catalyst activates the nitrile by coordinating to the nitrogen atom, which significantly enhances its electrophilicity and lowers the energy barrier for the nucleophilic attack by the azide ion. nih.gov Following the initial addition of the azide to the nitrile, an intramolecular cyclization occurs to form the tetrazole ring. nih.gov

This compound serves as an effective source of the azide anion for this reaction, particularly in organic solvents where inorganic salts like sodium azide have poor solubility. The use of a soluble azide source ensures homogeneous reaction conditions, which can lead to improved reaction rates and yields.

Table 1: Representative Conditions for Tetrazole Synthesis from Nitriles and Azide Sources This table illustrates general conditions for the reaction class, for which this compound is a suitable azide source.

| Nitrile Substrate | Azide Source | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Benzonitrile | Sodium Azide | ZnBr₂ | Water | 100°C | >95 |

| Acetonitrile (B52724) | Sodium Azide | ZnBr₂ | Water | 100°C | ~80 |

| 4-Chlorobenzonitrile | Sodium Azide | Nano-TiCl₄·SiO₂ | DMF | Reflux | 90 scielo.org.za |

| 2-Pyridinecarbonitrile | Sodium Azide | Nano-TiCl₄·SiO₂ | DMF | Reflux | 95 scielo.org.za |

Electrochemical Transformations Involving Azide Species

Electrosynthesis offers a powerful alternative to traditional chemical methods for generating reactive intermediates, often under milder conditions and with greater control. The azide anion from salts like this compound can undergo distinct electrochemical transformations.

Generation and Reactivity of Azidyl Radicals via Electrochemical Oxidation

The azide anion (N₃⁻) can be oxidized via a single-electron transfer (SET) at an anode to generate the highly reactive azidyl radical (N₃•). whiterose.ac.ukmdpi.com This process is particularly efficient when using tetraalkylammonium azides as the electrolyte, as they are soluble in organic solvents and possess suitable electrochemical windows. The oxidation potential for the closely related tetrabutylammonium (B224687) azide has been measured, providing a valuable reference for the electrochemical behavior of this class of compounds. mdpi.com

The generated azidyl radical is a potent and electrophilic species. It can participate in a variety of subsequent reactions, most notably hydrogen abstraction and addition to unsaturated bonds. Its high reactivity makes it a valuable intermediate for C-H functionalization and other radical-mediated transformations. whiterose.ac.ukmdpi.com

Table 2: Electrochemical Data for Azide Anion Oxidation

| Compound | Process | Potential (E₁/₂) | Conditions | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Azide | N₃⁻ → N₃• + e⁻ | +0.87 V | vs. SCE in MeCN | mdpi.com |

Hydrogen Atom Transfer (HAT) Catalysis Mediated by Azide Anions

The azidyl radical, generated electrochemically or photochemically from an azide anion source, is a highly effective hydrogen atom transfer (HAT) agent. mdpi.com Due to the high bond dissociation energy (BDE) of the N-H bond in the resulting hydrazoic acid (HN₃), the azidyl radical can abstract hydrogen atoms from a wide range of C-H bonds, including those that are relatively unactivated. mdpi.com

This capability forms the basis of a catalytic cycle. The process begins with the oxidation of the azide anion to the azidyl radical. The radical then abstracts a hydrogen atom from a substrate molecule, generating a substrate-centered radical and hydrazoic acid. The substrate radical can then engage in a desired reaction, such as addition to an alkene (a Giese reaction). The hydrazoic acid is easily deprotonated to regenerate the azide anion, which can be re-oxidized to continue the catalytic cycle. mdpi.com This strategy, using tetrabutylammonium azide, has been successfully applied to the α-C–H alkylation of unprotected primary amines and lactams. mdpi.com

Table 3: Application of Azidyl Radical-Mediated HAT for C-H Functionalization Based on reactivity established for tetrabutylammonium azide.

| Substrate Class | Reagent | Process | Product Type | Reference |

|---|---|---|---|---|

| Unprotected Primary Amines | Tetrabutylammonium Azide | Anodic Oxidation / HAT | α-Alkylated Amines | mdpi.com |

| γ-Lactams | Tetrabutylammonium Azide | Anodic Oxidation / HAT | α-Alkylated Lactams | mdpi.com |

Electrocatalytic Reduction of Azides to Amines

The reduction of organic azides to their corresponding primary amines is a fundamental transformation in organic synthesis. Numerous chemical methods exist to achieve this, employing reagents such as zinc metal with ammonium chloride or sodium borohydride. organic-chemistry.org These methods are generally efficient for converting covalently-bound organic azides (R-N₃) into amines (R-NH₂).

However, the specific role of this compound in electrocatalytic reduction processes is not extensively documented in the scientific literature. The primary electrochemical focus for the azide anion from tetraalkylammonium salts has been on its oxidation to the azidyl radical. While the reduction of the azide anion itself is electrochemically challenging, its potential role as a mediator or catalyst in the electroreduction of other functional groups remains an area for further exploration.

Photochemical Activation and Decomposition Pathways of Azides

The azide functional group is photochemically labile. Upon irradiation with ultraviolet light, organic azides typically undergo decomposition through the extrusion of molecular nitrogen (N₂). This process generates a highly reactive nitrene intermediate. The specific nature of the nitrene (singlet or triplet state) and its subsequent reactivity depend on the structure of the parent azide and the reaction conditions.

This photochemical decomposition is a general characteristic of the azide moiety. For example, the photolysis of aryl azides leads to aryl nitrenes, which can undergo various transformations, including intramolecular cyclization or insertion reactions. rsc.org While this reactivity is well-established for organic azides (R-N₃), the photochemical behavior of the azide anion in an ionic salt like this compound is less commonly exploited for synthetic purposes. In this context, the azide is typically used as a nucleophilic reagent or a radical precursor via oxidation, rather than as a photochemical nitrene precursor.

Formation of Nitrene Intermediates

The azide functional group (-N₃) is a well-established precursor for the generation of highly reactive nitrene intermediates (R-N:) through thermal or photochemical decomposition. mdpi.comrsc.orgnih.gov This process involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable transformation that results in a neutral, monovalent nitrogen species with six valence electrons. mdpi.comresearchgate.net The photochemistry of organic azides, in particular, provides a powerful method for generating nitrenes under mild conditions, enabling a wide range of synthetic applications. researchgate.netnih.govresearchgate.net

While specific studies on the photochemical decomposition of this compound to form nitrene intermediates are not extensively documented in publicly available literature, the general principles of alkyl azide photolysis can be applied. Upon absorption of ultraviolet light, the azide moiety is excited, leading to the cleavage of the N-N₂ bond and the release of nitrogen gas. This process would hypothetically yield a pentylnitrene and a tetrapentylammonium cation.

The reactivity of the resulting nitrene is dictated by its electronic state, which can be either a singlet or a triplet. The singlet nitrene, with its paired electrons, typically undergoes concerted reactions, such as insertions into C-H bonds or additions to alkenes to form aziridines. The triplet nitrene, with two unpaired electrons, behaves as a diradical and can participate in stepwise radical-type reactions. The specific reaction pathways are influenced by the structure of the azide precursor and the reaction conditions. researchgate.net

For instance, in the broader context of organic azides, photolysis is a common method to initiate reactions for applications in material sciences, such as polymer crosslinking. mdpi.comnih.gov The nitrenes generated can react with polymer backbones, forming covalent bonds that alter the material's physical properties. mdpi.com While this compound itself is not a polymeric material, its potential to generate nitrenes upon photolysis suggests its utility as a reagent in various organic transformations.

The table below summarizes the general process of nitrene formation from an organic azide.

| Reactant | Condition | Intermediate | Byproduct |

| Organic Azide (R-N₃) | Photolysis (hν) or Thermolysis (Δ) | Nitrene (R-N:) | Dinitrogen (N₂) |

Crystal-to-Crystal Photoreactions

Crystal-to-crystal transformations are a fascinating class of solid-state reactions where the crystalline integrity of the starting material is maintained throughout the chemical conversion to the product. These reactions are governed by the principles of topochemistry, where the reactivity of molecules in a crystal is determined by their arrangement and proximity in the crystal lattice. For a photoreaction to proceed in a crystal-to-crystal manner, the geometric changes between the reactant and product molecules must be minimal to avoid disrupting the crystal packing.

While there is no specific research detailing crystal-to-crystal photoreactions of this compound in the available literature, the potential for such transformations can be inferred from studies on related compounds and general principles of crystal engineering. The synthesis and characterization of different polymorphs of tetrapentylammonium triiodide demonstrate that the tetrapentylammonium cation can direct the formation of well-defined crystal structures. mdpi.com This suggests that this compound could also be crystallized into specific packing arrangements that might be conducive to solid-state reactivity.

For a crystal-to-crystal photoreaction involving this compound, the primary photochemical step would be the extrusion of N₂ to form a nitrene intermediate, as discussed in the previous section. The subsequent reactions of the nitrene within the crystal lattice would determine the final product and whether the crystallinity is preserved. Potential reactions of the generated nitrene in the solid state could include:

Dimerization: Two adjacent nitrenes could combine to form an azo compound (R-N=N-R).

Insertion: The nitrene could insert into a C-H bond of a neighboring tetrapentylammonium cation.

Rearrangement: The nitrene could undergo intramolecular rearrangement, if sterically feasible within the crystal lattice.

The feasibility of a crystal-to-crystal photoreaction is highly dependent on the precise packing of the this compound molecules in the solid state. Crystal engineering principles could potentially be employed to design and synthesize polymorphs of this compound with specific intermolecular arrangements that favor a desired reaction pathway while minimizing lattice strain. rsc.org

The following table outlines the key requirements for a successful crystal-to-crystal photoreaction.

| Requirement | Description |

| Crystalline Reactant | The starting material must be a well-ordered single crystal. |

| Photo-reactivity | The reactant must undergo a chemical transformation upon exposure to light of a suitable wavelength. |

| Topochemical Control | The arrangement of molecules in the crystal must pre-organize the reacting centers. |

| Minimal Geometric Change | The structural changes between reactant and product molecules should be small to maintain the integrity of the crystal lattice. |

Further research into the synthesis of single crystals of this compound and their subsequent photochemical investigation would be necessary to explore the possibility of observing and controlling crystal-to-crystal photoreactions with this compound.

Advanced Applications and Functionalization in Materials Science and Engineering

Integration in Ionic Liquid and Deep Eutectic Solvent Systems

The behavior of molecules within a solvent is dictated by the solvation dynamics and the local microenvironment created by the solvent molecules. In ILs and DESs, the interactions between the constituent ions and with any dissolved solutes are complex. Atomistic-level simulations and advanced spectroscopic techniques are employed to understand these interactions and predict the thermophysical properties of these fluids.

The solvation environment in ILs can significantly influence chemical reactions. For instance, the structure of the solvation layers at electrode surfaces in ILs is not a simple double layer but a more complex, multilayered architecture. This structuring can affect electrochemical processes like electrodeposition. While specific studies on tetrapentylammonium (B98587) azide's direct impact on solvation dynamics are not extensively detailed in the provided results, the principles governing ILs suggest that the size and nature of the tetrapentylammonium cation and the coordinating ability of the azide (B81097) anion would play a role in defining the local environments within an IL or DES.

Research into various ILs has shown that the properties of the constituent ions, such as the length of alkyl chains on the cation, critically influence the physical state and properties of the solvent. The interactions between the ions and any solutes, including through hydrogen bonding, dictate the solvation capabilities of the system.

Table 1: Factors Influencing Solvation in Ionic Liquids and Deep Eutectic Solvents

| Factor | Description | Potential Impact of Tetrapentylammonium Azide |

|---|---|---|

| Ionic Composition | The nature of the cation and anion determines the fundamental properties of the solvent. | The large, non-polar tetrapentylammonium cation and the coordinating azide anion contribute to the overall polarity and interaction potential of the solvent. |

| Interionic Interactions | Strong coulombic forces, van der Waals interactions, and hydrogen bonding between ions create a unique local structure. | The azide anion can participate in hydrogen bonding, influencing the organization of the solvent molecules. |

| Solute-Solvent Interactions | The solvation of a dissolved species depends on its interaction with the cations and anions of the solvent. | The specific interactions of a solute with the tetrapentylammonium cation and the azide anion will determine its solubility and reactivity. |

| Temperature | Temperature affects the viscosity, density, and strength of intermolecular interactions within the solvent. | The thermal stability of this compound would contribute to the operational temperature range of the resulting IL or DES. |

The "designer" nature of ionic liquids allows for the incorporation of functional groups to tailor their properties for specific applications. This can involve modifying the cation or the anion to introduce desired chemical reactivity or physical characteristics. The azide group, for instance, is a versatile functional group in organic synthesis, notably in "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Incorporating this compound into an ionic liquid formulation could create a "functional ionic liquid." Such a solvent could act as both the reaction medium and a source of the azide reactant, potentially streamlining synthetic processes. For example, the synthesis of glycidyl (B131873) azide polymer (GAP), an energetic material, has been successfully conducted in a deep eutectic solvent, demonstrating the utility of these systems in specialized polymer synthesis.

The use of functionalized ionic liquids extends to various applications, including the development of sensors. For instance, ILs have been used as coatings for quartz crystal microbalance (QCM) sensors for detecting volatile organic compounds (VOCs). The specific interactions between the IL and the analyte molecules are key to the sensor's sensitivity and selectivity.

Supramolecular Chemistry and Crystal Engineering with Azide Salts

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a sub-discipline of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired structures and properties by controlling these intermolecular interactions. Anions, including the azide ion, play a crucial role in directing the assembly of these structures.

Anion recognition is a significant area of supramolecular chemistry, with applications in sensing, catalysis, and transport. The design of synthetic receptors that can selectively bind specific anions is a primary goal. The azide anion, with its linear geometry and charge distribution, presents a unique target for recognition.

Researchers have developed various host molecules, such as urea-based receptors and calixpyrroles, that can bind anions through hydrogen bonding and other non-covalent interactions. For example, bisurea catalysts have been shown to act as azide receptors, enabling enantioselective azidation reactions. The binding of the azide can occur in different modes, such as "end-on" or "side-on," depending on the structure of the receptor. In some cases, the binding of an anion can induce the formation of larger supramolecular assemblies.

The interaction of anions with electron-deficient aromatic rings, known as anion-π interactions, is another mechanism for anion recognition. Theoretical studies have shown that anions like azide can interact favorably with the centroid of π-acidic rings such as 1,3,5-triazine.

Table 2: Examples of Anion Recognition Systems for Azide and Other Anions

| Receptor Type | Anion(s) Bound | Key Interactions | Reference |

|---|---|---|---|

| Bisurea Catalysts | Azide, Fluoride | Hydrogen Bonding | |

| Calixpyrroles | Carboxylates, Fluoride | Hydrogen Bonding | |

| Pillararenes | Halides (Fluoride, Chloride) | Hydrogen Bonding | |

| 1,3,5-Triazine | Fluoride, Chloride, Azide | Anion-π Interactions | |

| Tris-triazole Receptors | Chloride | C-X···Anion Halogen Bonding, Hydrogen Bonding |

Self-assembly is the spontaneous organization of molecules into well-defined structures driven by non-covalent interactions. In the context of crystal engineering, controlling these self-assembly processes allows for the rational design of crystalline materials with specific topologies and functionalities. The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions is often utilized to guide the assembly of molecular components.

The co-crystallization of this compound with other molecules can lead to the formation of ordered supramolecular architectures. The azide anion can participate in various non-covalent interactions, influencing the final crystal packing. For instance, in co-crystals with bromocarbons, the azide anion has been shown to form halogen bonds with the bromine atoms. The tetrapentylammonium cation, while often considered a simple counterion, can also influence the crystal structure through its size, shape, and van der Waals interactions.

The self-assembly process is not limited to small molecules. It is a key principle in the formation of more complex structures like supramolecular polymers and gels, where monomeric units are linked by reversible, non-covalent bonds.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. This area of supramolecular chemistry is fundamental to applications such as sensing, catalysis, and drug delivery. The formation of a host-guest complex is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking.

While specific examples of this compound acting as a guest in a host-guest system are not detailed in the provided search results, the principles of host-guest chemistry are applicable. The azide anion could be encapsulated within a suitably designed cationic or neutral host cavity that provides complementary interactions. Conversely, the tetrapentylammonium cation could be a guest for a host with a hydrophobic binding pocket.

The study of host-guest interactions often involves techniques like NMR titration to determine the strength of the binding (association constant). For example, the binding of chloride ions by tris-triazole receptors has been quantified using this method. The formation of host-guest complexes can lead to changes in the physical properties of the system, such as fluorescence, which can be harnessed for sensing applications.

Polymer Chemistry and Macromolecular Engineering

The introduction of the azido (B1232118) group into polymer structures is a key strategy for creating functional macromolecules. This compound serves as an effective azidating agent, enabling the synthesis of polymers with tailored properties and architectures.

Synthesis of Azido-Functionalized Polymers and Block Copolymers

The synthesis of polymers with terminal or pendant azide groups is critical for subsequent modifications, most notably through "click" chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). numberanalytics.comnih.gov These azido-functionalized polymers are foundational building blocks for creating more complex macromolecular structures, including block copolymers. rsc.org

The use of quaternary ammonium (B1175870) azides, such as tetrabutylammonium (B224687) azide (a close analog to this compound), has proven effective for the azidation of halide-terminated polymers. ntu.edu.sgsigmaaldrich.com This method is particularly advantageous for producing azido-end polymethacrylates in non-polar solvents like toluene. ntu.edu.sg Traditional methods using sodium azide often require polar solvents (like DMF or DMSO) and can be slow, especially for sterically hindered substrates like polymethacrylates. ntu.edu.sg In contrast, tetrabutylammonium azide facilitates a fast and nearly quantitative conversion of halide end-groups to azides, even for secondary and tertiary halides, without needing a large excess of the reagent. ntu.edu.sg This approach is also compatible with metal-free polymerization techniques, such as reversible complexation mediated polymerization (RCMP), offering a completely metal-free route to azido-end polymers. ntu.edu.sg

The resulting azido-terminated polymers are versatile intermediates. They can be readily "clicked" with alkyne-functionalized molecules or other polymers to form block copolymers. rsc.orgacs.orgmdpi.com This modular approach allows for the precise construction of block copolymers with distinct segments, leading to materials with controlled morphologies and properties. rsc.orgacs.org For instance, azido-functionalized polymers can be coupled with alkyne-terminated polymers prepared by methods like atom transfer radical polymerization (ATRP) to create well-defined block copolymers. rsc.orgsigmaaldrich.com

Table 1: Comparison of Azidating Agents for Polymer Functionalization

| Reagent | Solvent | Reaction Conditions | Efficiency for Polymethacrylates | Key Advantages |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Polar (DMF, DMSO) | High excess of reagent, long reaction times (≥ 12 h) ntu.edu.sg | Relatively slow ntu.edu.sg | Widely available, cost-effective. ntu.edu.sg |

This table is generated based on comparative data for sodium azide and tetrabutylammonium azide, a close structural and functional analog of this compound.

Development of Cross-Linked Polymer Networks and Thermosets

The azide functionality introduced by reagents like this compound is instrumental in the formation of cross-linked polymer networks and thermosetting materials. numberanalytics.com Cross-linking enhances the mechanical, thermal, and chemical stability of polymers by creating a three-dimensional network structure.

A primary method for creating these networks is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. numberanalytics.com By reacting multi-functional azide-containing polymers with multi-functional alkyne-containing polymers or monomers, a highly cross-linked network can be formed. nih.gov The triazole rings formed during this reaction contribute to the network's properties, often resulting in glassy polymers with high glass transition temperatures and enhanced mechanical toughness. nih.gov

The versatility of this approach allows for the creation of polymer networks with tunable properties. nih.govsemanticscholar.org For example, by adjusting the functionality of the azide and alkyne monomers, the cross-link density of the network can be systematically varied. nih.gov This control over network architecture enables the design of materials for specific applications, from tough and ductile glassy photopolymers to soft and elastic bottlebrush networks. nih.govnist.govresearchgate.net

Furthermore, the azidation step can be integrated into multi-step synthetic sequences to produce complex network structures. For example, polymers can be first synthesized via ATRP, followed by the displacement of terminal halides with azide groups, and then cross-linked with alkyne-functionalized molecules. nist.gov This strategy has been used to create bottlebrush polymer networks, which are effectively free of entanglements and exhibit unique mechanical properties. nist.govresearchgate.net

Precursor Roles in the Synthesis of Diverse Organic Structures

Beyond polymer science, the azide group is a valuable synthon in organic chemistry for constructing a variety of nitrogen-containing molecules. The use of soluble azide sources like this compound in organic solvents facilitates these transformations.

Facile Access to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. chemrj.orgrasayanjournal.co.in The azide group serves as a key precursor for several important classes of heterocycles, most notably tetrazoles and triazoles. rasayanjournal.co.innih.gov

Tetrazoles can be synthesized via the [2+3] cycloaddition reaction between an azide (like sodium azide or an organic azide) and a nitrile. nih.govorganic-chemistry.org The use of tetrabutylammonium azide, an analog of this compound, can be advantageous in certain contexts due to its solubility in organic media. beilstein-journals.org Similarly, 1,2,3-triazoles are famously synthesized through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. rasayanjournal.co.innih.gov This reaction has become a cornerstone of modern synthetic chemistry, especially in its copper-catalyzed form (CuAAC). numberanalytics.com

The azide functionality can be incorporated into a molecule which then undergoes an intramolecular cycloaddition to form fused heterocyclic systems. nih.gov This strategy, often combined with multicomponent reactions (MCRs), provides a powerful route to complex, fused 1,2,3-triazoles. nih.gov

Table 2: Heterocycles Synthesized Using Azide Precursors

| Heterocycle Class | Synthetic Method | Key Reactants | Relevance |

|---|---|---|---|

| Tetrazoles | [2+3] Cycloaddition | Nitrile, Azide Source nih.govorganic-chemistry.org | Found in numerous FDA-approved drugs. nih.gov |

| 1,2,3-Triazoles | Huisgen 1,3-Dipolar Cycloaddition | Alkyne, Azide Source nih.gov | Core of "click" chemistry, used in drug discovery and materials science. rasayanjournal.co.in |

Utility in the Preparation of Complex Molecular Scaffolds

The azide group is a versatile functional group that can be used to build complex molecular architectures beyond simple heterocyles. Its ability to be introduced into molecules under mild conditions makes it a valuable tool in multistep synthesis. sigmaaldrich.com For instance, azides can serve as precursors to primary amines through reduction, offering a stable alternative to protecting amines in sensitive substrates. sigmaaldrich.comnih.gov

The reactivity of the azide group allows for its participation in various transformations, including the Staudinger ligation for peptide synthesis and reactions to form carbamoyl (B1232498) azides. beilstein-journals.orgsigmaaldrich.com In the synthesis of complex natural products and drug-like molecules, the azide provides a chemical handle that is stable to many reaction conditions but can be selectively transformed at a desired stage. beilstein-journals.org The development of MCRs that incorporate an azide component has further expanded the ability to rapidly generate diverse and complex molecular scaffolds from simple starting materials. beilstein-journals.org DNA-templated synthesis has also utilized hydrophobic DNA-surfactant complexes to facilitate reactions, including those involving azides, in organic solvents, demonstrating the broad utility of azide chemistry in constructing intricate molecular systems. researchgate.net

Computational and Theoretical Investigations of Azide Systems

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a compound like tetrapentylammonium (B98587) azide (B81097), DFT calculations would be instrumental in elucidating potential reaction pathways, such as thermal decomposition or its participation in cycloaddition reactions.

Theoretical chemists could employ DFT to:

Map Potential Energy Surfaces: By calculating the energy of the system at various atomic arrangements, researchers can identify stable molecules (reactants and products) and the transition states that connect them.

Locate Transition States: Identifying the geometry and energy of transition states is crucial for understanding the kinetics of a reaction. This information allows for the calculation of activation energies, which are key predictors of reaction rates. researchgate.netmdpi.com

Analyze Reaction Mechanisms: DFT can help determine whether a reaction proceeds through a concerted (single-step) or a stepwise mechanism involving intermediates. nih.govnih.gov For azide chemistry, this is particularly relevant in understanding reactions like the Staudinger ligation or click chemistry.

A hypothetical DFT study on tetrapentylammonium azide could, for example, investigate the mechanism of nitrogen gas extrusion upon heating, a characteristic reaction of many azides. The calculations would reveal the bond-breaking and bond-forming processes involved and the energy required for this decomposition.

Molecular Dynamics (MD) Simulations of Solvation and Interionic Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. An MD simulation of this compound, likely in a solvent, would provide a molecular-level view of its behavior over time.

Key insights from MD simulations would include:

Solvation Structure: Understanding how solvent molecules arrange themselves around the tetrapentylammonium cation and the azide anion. This includes determining the number of solvent molecules in the first solvation shell and their orientation.

Interionic Interactions: MD simulations can quantify the strength and nature of the interactions between the tetrapentylammonium cation and the azide anion. This includes analyzing radial distribution functions to understand the probable distances between ions.

For instance, an MD study could reveal how the long pentyl chains of the cation affect the solvation shell and the proximity of the azide anion, which in turn could influence the compound's reactivity and physical properties.

Quantum Chemical Analysis of Cation-Anion Pairing and Electronic Structure

Quantum chemical methods, including high-level ab initio calculations and DFT, are essential for a detailed understanding of the electronic properties of this compound.

Such analyses would focus on:

Ion Pair Geometry and Energetics: Determining the most stable arrangement of the tetrapentylammonium cation and the azide anion in the gas phase or in solution, and calculating the binding energy of the ion pair.

Charge Distribution: Analyzing the distribution of electron density to understand how charge is localized on the cation and the azide anion. The Hirshfeld charge analysis, for example, can reveal how the electronic structure of the azide group is influenced by the large organic cation. nih.gov

Molecular Orbitals: Examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to gain insights into the compound's reactivity. The energies and shapes of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. mdpi.com

A quantum chemical study could, for example, compare the electronic structure of the azide anion when paired with the large, non-polar tetrapentylammonium cation versus a smaller, more polarizing cation, revealing the influence of the cation on the azide's electronic properties.

Computational Prediction of Reactivity and Selectivity in Azide Chemistry

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction. For this compound, these predictive studies could be invaluable for its potential applications.

Computational predictions could address:

Reactivity in Cycloadditions: Azides are well-known for their participation in 1,3-dipolar cycloaddition reactions. Computational models can predict the activation barriers for reactions with various dipolarophiles (e.g., alkynes, alkenes), thus predicting the reaction rates and the feasibility of forming triazole products. nih.gov

Regioselectivity: In cases where a reaction can lead to multiple products (isomers), computational methods can predict which isomer is more likely to form by comparing the activation energies of the different reaction pathways. nih.gov

Influence of the Cation: Theoretical studies could investigate how the bulky tetrapentylammonium cation sterically or electronically influences the reactivity of the azide anion.

For example, a computational study could predict the regioselectivity of the reaction of this compound with an unsymmetrical alkyne, providing guidance for synthetic applications.

Advanced Spectroscopic and Structural Characterization Techniques in Research

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For an ionic compound like tetrapentylammonium (B98587) azide (B81097), this technique reveals critical details about ion packing, conformational states of the cation, and the nature of cation-anion interactions.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in quaternary ammonium (B1175870) salts. This can arise from different packing arrangements of the ions or from different conformations of the flexible alkyl chains of the cation. The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and pressure. Each polymorph of tetrapentylammonium azide would exhibit a unique crystal lattice and, consequently, distinct physical properties like melting point, solubility, and stability.

| Parameter | Description | Expected Significance |

|---|---|---|

| Crystal System | The symmetry system of the unit cell (e.g., Monoclinic, Orthorhombic). | Fundamental to defining the crystal's overall structure. |

| Space Group | Describes the symmetry elements within the crystal lattice. | Determines the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the smallest repeating unit of the lattice. | Provides the size and shape of the repeating structural block. |

| Z (Formula units per cell) | The number of this compound formula units in one unit cell. | Relates the unit cell volume to the molecular volume and density. |

| Cation Conformation | The specific arrangement (e.g., all-trans, gauche) of the four pentyl chains. | A primary source of potential polymorphism. |

Ultrafast Two-Dimensional Infrared (2D-IR) Spectroscopy for Probing Solvation Dynamics

Ultrafast two-dimensional infrared (2D-IR) spectroscopy is a powerful technique for investigating molecular structure, interactions, and dynamics on a picosecond timescale. The azide anion (N₃⁻) is an ideal vibrational probe for these studies because its antisymmetric stretching mode (~2000-2100 cm⁻¹) is intensely IR-active and highly sensitive to its local electrostatic environment. acs.org

In the context of this compound, 2D-IR spectroscopy can be used to probe the solvation dynamics around the azide anion. By monitoring the fluctuations of the azide's vibrational frequency over time, one can directly measure the structural evolution of the surrounding solvent shell. The timescale of these fluctuations, known as the spectral diffusion time, provides a direct measure of how quickly the solvent molecules rearrange. rsc.orgaip.org

Research on azide ions in various solvents, including ionic liquids, has revealed that solvation dynamics are highly dependent on the nature of the solvent-solute interactions. acs.orgrsc.org For instance, studies have shown that the spectral diffusion for inorganic azides is significantly slower in imidazolium-based ionic liquids (>40 ps) compared to water (~2 ps). rsc.org This indicates a more rigid and structured solvation environment in the ionic liquid. By applying 2D-IR to this compound dissolved in different solvents, researchers can map how the solvent molecules organize around the azide anion and the timescale of their motion, providing fundamental insights into ion solvation.

Table 2: Application of 2D-IR Spectroscopy to this compound

| Parameter Measured | Technique | Information Gained |

|---|---|---|

| Frequency-Frequency Correlation Function (FFCF) | 2D-IR Spectroscopy | Describes the time correlation of the azide's vibrational frequency fluctuations. aip.org |

| Spectral Diffusion Timescale | Analysis of FFCF | Reveals the timescale for the rearrangement of the solvent shell around the azide anion. rsc.org |

| Anharmonicity | 2D-IR Spectroscopy | Measures the spacing between vibrational energy levels, which is sensitive to strong solute-solvent interactions. nih.gov |

| Vibrational Relaxation | Pump-Probe IR Spectroscopy | Determines the lifetime of the azide's excited vibrational state, influenced by energy transfer to the solvent. acs.org |

Electrochemical Characterization Methods, including Cyclic Voltammetry, for Redox Behavior

Electrochemical methods are used to study the redox properties of a compound. Cyclic voltammetry (CV) is the most common of these techniques, providing information about the potentials at which a species is oxidized or reduced. jh.edu For an ionic salt like this compound, the CV is determined by the behavior of its constituent ions and the solvent used.

The tetrapentylammonium cation is known to be electrochemically stable over a wide potential range, which is why tetraalkylammonium salts are frequently used as supporting electrolytes in electrochemical experiments. edaq.com Its reduction occurs at very negative potentials, typically outside the accessible window of common solvents.

The azide anion, however, can be oxidized. Studies have shown that the electrochemical oxidation of the azide anion is an irreversible process that occurs at a positive potential. acs.org At a highly oriented pyrolytic graphite (B72142) electrode, the oxidation peak potential (Eₚ,ₒₓ) for azide was observed at approximately +0.975 V versus a silver/silver chloride (Ag/AgCl) reference electrode. acs.org The current associated with this peak is limited by the diffusion of the azide anion to the electrode surface.

Therefore, a cyclic voltammogram of this compound in a suitable solvent (e.g., acetonitrile) would be expected to show a large potential window with no redox activity, except for an irreversible oxidative wave in the anodic scan corresponding to the oxidation of the azide anion.

Table 3: Expected Cyclic Voltammetry Data for this compound

| Parameter | Description | Expected Value / Behavior |

|---|---|---|

| Azide Oxidation Potential (Eₚ,ₒₓ) | The potential at which the oxidation of the azide anion reaches its maximum rate. | ~ +0.9 to +1.0 V vs. Ag/AgCl. acs.org |

| Redox Reversibility | Whether the oxidized species can be reduced back to the original form. | Irreversible (no corresponding reduction peak on the reverse scan). acs.org |

| Electrochemical Window | The potential range where neither the solvent nor the electrolyte undergoes reaction. | Wide, limited by solvent breakdown and azide oxidation on the positive side, and cation/solvent reduction on the negative side. |

| Peak Current (Iₚ) | The magnitude of the current at the oxidation peak. | Proportional to the concentration of this compound and the square root of the scan rate. acs.org |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR and IR spectroscopy are cornerstone techniques for the structural characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the structure of the tetrapentylammonium cation. nih.gov

¹H NMR: The proton NMR spectrum is expected to be simple and symmetric. It would feature a triplet for the terminal methyl (CH₃) protons, a series of overlapping multiplets for the three internal methylene (B1212753) (CH₂) groups, and a downfield multiplet for the methylene group directly attached to the positively charged nitrogen atom (α-CH₂).

¹³C NMR: The carbon NMR spectrum would similarly show distinct signals for each of the five unique carbon atoms in the pentyl chains. The α-carbon signal would be shifted significantly downfield due to the deshielding effect of the adjacent positively charged nitrogen atom. Data from analogous compounds like tetrabutylammonium (B224687) bromide show the α-carbon appearing around 58 ppm, with the other alkyl carbons appearing between 13 and 24 ppm. chemicalbook.com

Table 4: Predicted NMR Chemical Shifts (δ) for the Tetrapentylammonium Cation Note: Predicted values are based on typical shifts for tetraalkylammonium salts.

| Atom | Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| α-CH₂ | -CH₂-N⁺- | ~3.2 - 3.4 | ~58 - 60 |

| β-CH₂ | -CH₂-CH₂-N⁺- | ~1.6 - 1.8 | ~25 - 27 |

| γ-CH₂ | -CH₂-CH₂-CH₂-N⁺- | ~1.3 - 1.5 | ~21 - 23 |

| δ-CH₂ | -CH₂-CH₂-CH₂-CH₂-N⁺- | ~1.3 - 1.5 | ~21 - 23 |

| ε-CH₃ | CH₃-CH₂- | ~0.9 - 1.0 | ~13 - 14 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups within a molecule. For this compound, the most prominent and diagnostic feature in the IR spectrum is the very strong and sharp absorption band corresponding to the antisymmetric stretch (νₐₛ) of the azide anion (N₃⁻). This peak typically appears in the range of 2000-2100 cm⁻¹. acs.orgugent.be The C-H stretching and bending vibrations of the pentyl chains would also be visible in the regions of 2800-3000 cm⁻¹ and ~1465 cm⁻¹, respectively. nih.govmdpi.com

The precise frequency of the azide stretch is sensitive to its environment, including the strength of the ionic interaction with the cation and the polarity of the solvent. This sensitivity makes IR spectroscopy an excellent tool for reaction monitoring. For example, in reactions where the azide group is consumed (e.g., in a "click chemistry" cycloaddition), the disappearance of the characteristic peak around 2000-2100 cm⁻¹ can be tracked in real-time to monitor the reaction's progress. ugent.be

Future Research Directions and Emerging Paradigms in Quaternary Ammonium Azide Chemistry

Development of Chemo- and Regioselective Transformations

A significant frontier in modern synthesis is the ability to control reaction outcomes with high precision. Future research will increasingly focus on developing novel chemo- and regioselective transformations utilizing quaternary ammonium (B1175870) azides.

The inherent properties of the tetrapentylammonium (B98587) cation, with its long, lipophilic alkyl chains, make it an excellent phase-transfer catalyst. egyankosh.ac.inwikipedia.orgacenet.edu This capability allows for the transport of the azide (B81097) anion from an aqueous or solid phase into an organic phase, where many substrates reside. egyankosh.ac.in This process enhances the nucleophilicity of the azide anion, enabling reactions under milder conditions and often with improved selectivity. egyankosh.ac.indicp.ac.cn

Recent studies have demonstrated the power of metal-free, direct α-amination of amides using simple azides, which proceeds with high chemoselectivity for the amide group even when other carbonyl groups like esters or ketones are present. researchgate.netacs.org DFT analysis of these reactions points to the formation of key intermediates that dictate the reaction's course and selectivity. acs.org Future work will likely extend these principles to reactions involving tetrapentylammonium azide, leveraging its solubility to perform these transformations on a wider range of substrates, particularly those with low polarity.

Furthermore, research into the regioselective ring-opening of activated aziridines and azetidinium ions has shown that quaternary ammonium salts can help control the reaction pathway, favoring SN2-type mechanisms and suppressing racemization. researchgate.net The steric bulk of the tetrapentylammonium cation could be strategically employed to influence the site of nucleophilic attack in complex molecules, opening new avenues for the synthesis of intricate molecular architectures. The development of C-H azidation reactions, catalyzed by transition metals like copper and rhodium, also presents opportunities where the choice of the quaternary ammonium salt can influence site-selectivity. mdpi.com

Exploration of Novel Catalytic Systems and Methodologies

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," continues to be a major area of research. beilstein-journals.orgnih.gov While this reaction is highly efficient, a key challenge is the removal of the copper catalyst from the final product, which is crucial for biological applications. nih.gov This has spurred the development of heterogeneous copper-based catalytic systems that are easily recoverable. nih.govmdpi.commdpi.com

Future paradigms will likely see this compound used not just as a reagent but as a key component in novel catalytic systems. For instance, its high solubility in various solvents could be advantageous in homogeneous catalysis, while the tetrapentylammonium cation could be incorporated into supported catalysts. The development of catalytic systems that are active in water is a significant goal for green chemistry. mdpi.commdpi.com The phase-transfer capabilities of the tetrapentylammonium cation are well-suited to facilitate such aqueous-phase reactions. egyankosh.ac.indicp.ac.cn

Beyond copper, other transition metals like iridium have been investigated for catalyzing azide-alkyne cycloadditions, which can lead to different regioselectivity compared to copper. nih.gov Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the mechanisms of these iridium-catalyzed reactions, revealing that they proceed through different intermediates than their copper-catalyzed counterparts. nih.gov The interplay between the quaternary ammonium cation and these novel metal catalysts will be a rich area for future exploration.

Table 2: Examples of Heterogeneous Catalytic Systems for Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Catalyst System | Substrates | Conditions | Yield | Source(s) |

| SiO2-AT-Cu(I) | Aryl bromides, sodium azide, terminal alkynes | 0.2 mol% catalyst, Water, 80 °C, 2-4 h | 96-98% | mdpi.com |

| GO/Pim/Cu | Halides, sodium azide, terminal alkynes | 1 mol% catalyst, Water, 50 °C, 0.5-3.5 h | 80-96% | mdpi.com |

| SBA-15-dtz-Cu(I) | Benzyl (B1604629) chloride derivatives, sodium azide, terminal alkynes | 0.2 mol% catalyst, Water, 60 °C, 1-3 h | 78-98% | mdpi.com |

| Silica gel supported Cu2O nanoparticles | Phenylacetylene, benzyl chloride, sodium azide | 5 mol% catalyst, Water, r.t., 2-8 h | 91-97% | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability. acs.orgdurham.ac.uk The synthesis of organic azides, which can be hazardous and potentially explosive compounds, is particularly well-suited for continuous flow microreactors where the small reaction volumes and precise control over reaction conditions mitigate risks. researchgate.netmdpi.com

The integration of quaternary ammonium azides like this compound into automated flow systems is a promising future direction. Its solubility in common organic solvents makes it an ideal candidate for use in piston-pump-driven flow reactors. mdpi.com Multi-step "telescoped" reaction sequences, where the product of one reaction is directly fed into the next reactor without isolation, are becoming increasingly common. durham.ac.ukmdpi.com For example, an azide generated in flow can be immediately used in a subsequent Staudinger or CuAAC reaction. durham.ac.uk

The use of solid-supported reagents and catalysts within flow systems further enhances their utility by simplifying purification. durham.ac.uk For instance, acyl azides have been safely generated and used in peptide synthesis within a continuous-flow system, overcoming the instability issues associated with batch processing. researchgate.net Similarly, the Schmidt rearrangement has been performed safely and efficiently in flow using tetrabutylammonium (B224687) azide, a close analog of this compound, demonstrating the potential for these reagents in continuous manufacturing. nih.gov The combination of flow chemistry with real-time analytical monitoring, such as FT-IR spectroscopy, allows for rapid optimization and control of the synthesis process, paving the way for fully automated production of complex molecules. mdpi.com

Application in Advanced Functional Materials (e.g., Responsive, Smart Materials, Perovskites)

Quaternary ammonium azides are pivotal in the synthesis of advanced functional materials due to the versatile reactivity of the azide group. The introduction of azide functionalities into polymers is a common strategy for creating materials that can be easily modified via "click" chemistry. sigmaaldrich.comnih.govacs.org

Responsive and Smart Materials: Polymers containing quaternary ammonium groups are well-known for their antimicrobial properties. mdpi.comnih.gov A key strategy involves creating polymers with pendant azide groups, which can then be "clicked" with alkyne-functionalized quaternary ammonium salts to impart biocidal activity. nih.gov The long alkyl chains of the tetrapentylammonium cation could enhance the lipophilicity and, consequently, the antimicrobial efficacy of such materials. mdpi.com Furthermore, polymers functionalized with azides can be used to create hydrogels and other soft materials whose properties can be tuned for specific applications, such as biosensing or drug delivery. nih.gov

Perovskites: Organic-inorganic hybrid perovskites with the general formula ABX3 are at the forefront of materials science, with applications in solar cells and optoelectronics. acs.orgscience.gov In these structures, the 'A' site is typically an organic cation, the 'B' site is a metal cation, and 'X' is a halide or another linking anion. acs.org Azide-perovskites, where the X-site is the azide anion (N₃⁻), are a widely studied family. acs.org These materials exhibit interesting properties like large entropy changes and structural phase transitions, making them candidates for barocaloric materials for solid-state cooling. acs.org The size and shape of the A-site cation, such as tetrapentylammonium, can significantly influence the crystal structure and properties of the resulting perovskite. Research into perovskite precursor solutions as electrochromic materials for smart windows is also an emerging area. nanoge.org

Table 3: Applications of Quaternary Ammonium Azides in Functional Materials

| Material Type | Application Strategy | Key Feature | Source(s) |

| Antimicrobial Polymers | Post-polymerization modification via CuAAC ("click" chemistry) to attach quaternary ammonium salts to an azide-functionalized polymer backbone. | Combines the processability of polymers with the biocidal activity of QACs. | nih.gov |

| Functional Polymers | Use of azide-functionalized initiators or monomers in controlled polymerization (e.g., ATRP) followed by "click" reactions. | Allows for the synthesis of well-defined polymer architectures (e.g., block copolymers, star polymers) with tailored functionalities. | sigmaaldrich.comacs.org |

| Azide-Perovskites | Use of organic cations (A-site) and azide anions (X-site) to form AB(N₃)₃ structures. | Exhibit large entropy changes and structural phase transitions, making them promising for barocaloric cooling applications. | acs.org |

| Electrochromic Materials | Perovskite precursor solutions can exhibit voltage-dependent color changes. | Potential for integration into smart windows and displays. | nanoge.org |

Theoretical and Computational Advancements for Predictive Chemistry

As chemical systems become more complex, theoretical and computational methods are indispensable for understanding reaction mechanisms and predicting outcomes. For quaternary ammonium azide chemistry, these tools are shaping future research in several key areas.

Density Functional Theory (DFT) calculations have been crucial in elucidating the mechanisms and regioselectivity of various azide reactions. acs.orgnih.govmedcraveonline.com For example, DFT studies have shown that copper- and iridium-catalyzed azide-alkyne cycloadditions proceed via different mechanisms, explaining their different product selectivities. nih.govnih.gov Computational analysis of a metal-free amination of amides with azides pinpointed the intermediacy of a pivotal azirinium/amidinium species, rationalizing the observed high chemoselectivity. acs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models combined with advanced simulation techniques like weighted ensemble path sampling are enabling the direct simulation of reaction dynamics in solution. chemrxiv.org This approach can reveal transient intermediates and calculate reaction rates for individual steps, providing unprecedented insight into reaction mechanisms, such as the "propeller-crawling" mechanism proposed for azide-trityl cation reactions. chemrxiv.org

For phase-transfer catalysis, Quantitative Structure-Activity Relationship (QSAR) studies are being developed to correlate the structure of quaternary ammonium catalysts with their performance. nih.gov By calculating hundreds of molecular descriptors (e.g., surface area, charge density, polarizability) for a diverse set of catalysts, models can be built to predict the activity and selectivity of new catalysts like this compound, accelerating the discovery of optimal catalytic systems. nih.gov These predictive models represent a paradigm shift from trial-and-error experimentation to rational, computation-guided design.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis route for tetrapentylammonium azide?

- Methodology : Start with the nucleophilic substitution reaction between tetrapentylammonium halide (e.g., bromide or iodide) and sodium azide (NaN₃) in a polar aprotic solvent like acetonitrile. Monitor reaction completion via TLC or FTIR for azide peak identification (~2100 cm⁻¹). Purify the product through recrystallization from anhydrous ethanol, ensuring exclusion of moisture to prevent decomposition .

- Data Validation : Confirm purity via elemental analysis (C, H, N) and compare melting points with literature. Cross-check azide functional group integrity using Raman spectroscopy to avoid false positives from contaminants.

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) for structural elucidation, as demonstrated in analogous tetrapentylammonium iodide studies . For dynamic structural insights, pair with temperature-dependent Raman spectroscopy to track azide anion vibrational modes.

- Data Contradiction Analysis : If SCXRD data conflicts with spectroscopic results (e.g., unexpected bond angles), re-examine crystal quality or consider polymorphism. Use differential thermal analysis (DTA) to identify phase transitions that may alter crystallographic behavior .

Q. How should researchers handle discrepancies in reported thermal stability data for this compound?